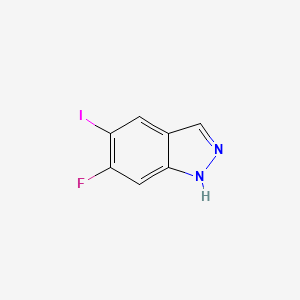

6-fluoro-5-iodo-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of fluorine and iodine atoms in the this compound structure can significantly influence its chemical properties and biological activities.

Applications De Recherche Scientifique

6-fluoro-5-iodo-1H-indazole has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.

Medicine: The compound has potential therapeutic applications due to its biological activities. It is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mécanisme D'action

Target of Action

Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications, suggesting that they interact with multiple targets .

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence several biochemical pathways, leading to their diverse medicinal applications .

Result of Action

Given the medicinal applications of indazole derivatives, it can be inferred that these compounds have significant effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and presence of other molecules can potentially affect the action of indazole derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-5-iodo-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-fluoro-3-iodoaniline with hydrazine. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

6-fluoro-5-iodo-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced indazole derivatives, respectively .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-fluoro-1H-indazole

- 6-iodo-1H-indazole

- 5-chloro-1H-indazole

- 6-bromo-1H-indazole

Uniqueness

6-fluoro-5-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms in its structure. This combination of halogens can significantly influence the compound’s chemical reactivity and biological activities. Compared to other similar compounds, this compound may exhibit distinct pharmacokinetic properties, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

6-Fluoro-5-iodo-1H-indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential.

Chemical Structure and Properties

The compound this compound features a unique combination of halogen substituents—fluorine and iodine—which enhances its reactivity and interaction with biological targets. Its molecular formula is C_7H_4F_I_N_3, with a molecular weight of approximately 292.02 g/mol. The presence of these halogens is crucial as they influence the compound's pharmacokinetic properties and its interaction with enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, modulating their activity through the formation of hydrogen bonds and hydrophobic interactions at the active sites. This inhibition can lead to alterations in metabolic pathways, making it a valuable tool in enzyme mechanism studies.

- Receptor Interaction : The fluorine atom enhances binding affinity to certain receptors, potentially inhibiting their activity. This characteristic is particularly relevant in the context of developing therapeutic agents targeting specific pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a derivative exhibited an IC50 value of 5.15 µM against K562 cell lines, indicating significant cytotoxicity. This compound was shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and affecting the p53/MDM2 pathway .

Case Studies

- K562 Cell Line Study : In vitro studies demonstrated that treatment with varying concentrations (10, 12, and 14 µM) led to increased apoptosis rates (9.64%, 16.59%, and 37.72%, respectively) in K562 cells. The compound significantly decreased Bcl-2 levels while increasing Bax levels, suggesting a shift towards pro-apoptotic signaling .

- Cell Cycle Analysis : Further analysis revealed that treatment with the compound resulted in an increased proportion of cells in the G0/G1 phase while decreasing S phase cells, indicating its potential to halt cell cycle progression in cancer cells .

Biochemical Interactions

The biochemical properties of this compound have been studied extensively:

| Interaction Type | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes, modulating their activity through binding interactions. |

| Receptor Binding | Exhibits enhanced binding affinity due to fluorine substitution, impacting receptor-mediated pathways. |

Propriétés

IUPAC Name |

6-fluoro-5-iodo-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAYDNUIYXDTJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744103 |

Source

|

| Record name | 6-Fluoro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260384-77-7 |

Source

|

| Record name | 6-Fluoro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.